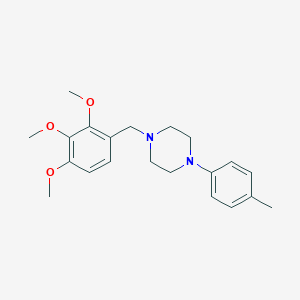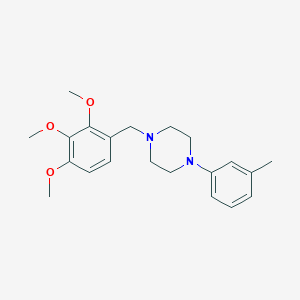![molecular formula C12H10F3NO3 B281910 Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate, also known as TFA-MOB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcone derivatives, which are known for their diverse biological activities. TFA-MOB has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate is not fully understood. However, it has been proposed that Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate exerts its biological effects by modulating the activity of various signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been found to inhibit the activation of NF-κB and MAPK pathways, which are known to play a critical role in inflammation and cancer. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has also been found to inhibit the activation of the PI3K/Akt pathway, which is known to play a critical role in angiogenesis.
Biochemical and Physiological Effects
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and vascular endothelial growth factor (VEGF). Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has also been found to modulate the expression of various genes that are involved in inflammation, apoptosis, and angiogenesis. In addition, Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a cost-effective compound for use in experiments. However, Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has several limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the study of Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate. One potential direction is the development of Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate-based drugs for the treatment of cancer. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer drugs. Finally, future studies could focus on the development of new synthetic methods for the synthesis of Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate and its derivatives, which could lead to the discovery of novel compounds with improved biological activity.
合成方法
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation and the Knoevenagel condensation. In the Claisen-Schmidt condensation, an aldehyde and a ketone are reacted in the presence of a base catalyst to form an α,β-unsaturated ketone. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with methyl acetoacetate in the presence of a base catalyst. The Knoevenagel condensation involves the reaction of an aldehyde or a ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
科学研究应用
Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has also been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate has been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
属性
分子式 |
C12H10F3NO3 |
|---|---|
分子量 |
273.21 g/mol |
IUPAC 名称 |
methyl (E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoate |
InChI |
InChI=1S/C12H10F3NO3/c1-19-11(18)6-5-10(17)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17)/b6-5+ |
InChI 键 |
FCSNFSSOGQASAF-AATRIKPKSA-N |
手性 SMILES |
COC(=O)/C=C/C(=O)NC1=CC=CC(=C1)C(F)(F)F |
SMILES |
COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
规范 SMILES |
COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
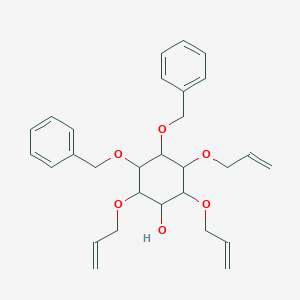
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

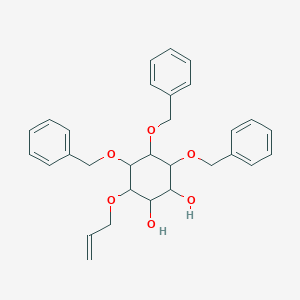
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)


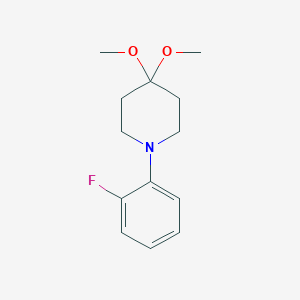
![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)
